molecular formula C19H13N3O6 B2859231 1-acetyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile CAS No. 939893-52-4

1-acetyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

Cat. No. B2859231
CAS RN: 939893-52-4
M. Wt: 379.328
InChI Key: FNFCFMCLZSQLKS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Physical And Chemical Properties Analysis

Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors .

Scientific Research Applications

Green Chemistry in Organic Synthesis

  • Sonochemistry in Organic Reactions : A study by Borah et al. (2022) demonstrates the use of ultrasound irradiation in aqueous ethanolic solution for the synthesis of a variety of medicinally significant carbonitriles, including derivatives like 1-acetyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile. This method emphasizes sustainability and energy efficiency in organic synthesis (Borah et al., 2022).

Corrosion Inhibition

  • Corrosion Inhibitors in Industry : Gupta et al. (2018) explored the use of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives as corrosion inhibitors. While not the exact compound , this study highlights the potential of similar spiro compounds in preventing metal corrosion, suggesting potential industrial applications of this compound in similar contexts (Gupta et al., 2018).

Novel Organic Compounds Synthesis

  • Synthesizing Functional Derivatives : Research by Andina and Andin (2016) discusses the synthesis of functional derivatives of spiro[indole3,4′-pyran], which is closely related to the compound . Such studies are vital for the development of new pharmaceuticals and materials (Andina & Andin, 2016).

Advancements in Spiro Compound Synthesis

  • Spiro Compound Applications : The work by Joshi et al. (1989) on synthesizing novel spiro[indole-pyranobenzopyran] derivatives reflects the broader research into spiro compounds, which include the compound of interest. These compounds have applications in various fields, including pharmaceuticals and materials science (Joshi et al., 1989).

Biological Activity of Related Compounds

  • Biological and Medicinal Potential : Ryzhkova et al. (2021) studied spirooxindoles, a group that includes the specified compound, for their biological activity. These studies hint at the potential medical and biological applications of this compound (Ryzhkova et al., 2021).

Mechanism of Action

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

1-acetyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O6/c1-9(24)22-13-5-3-2-4-11(13)19(18(22)26)12(7-20)17(21)28-15-14(25)6-10(8-23)27-16(15)19/h2-6,23H,8,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFCFMCLZSQLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3OC(=CC4=O)CO)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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